molecular formula C19H19NO3 B13416752 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Cat. No.: B13416752
M. Wt: 309.4 g/mol
InChI Key: FFTDFKIEFZFWNY-UHFFFAOYSA-N
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Description

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a natural product with significant potential in various scientific research fields. It is known for its complex structure and notable biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole typically involves multiple steps, starting from simpler organic compounds. The exact synthetic route can vary, but it generally includes the formation of the carbazole core followed by functionalization at specific positions to introduce the prenyl, methoxy, formyl, and hydroxy groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

large-scale synthesis would involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The carbazole framework allows electrophilic substitution at positions activated by electron-donating groups. Key features include:

Reactive PositionDirecting GroupExample ReactionConditionsProductReference
C-4 (para to methoxy)Methoxy (-OCH₃)NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative
C-5/C-7 (ortho/para to hydroxy)Hydroxy (-OH)SulfonationH₂SO₄, 50°CSulfonated intermediates
  • The prenyl group at C-1 sterically hinders substitution at adjacent positions but may participate in subsequent cycloaddition reactions .

  • Methoxy and hydroxy groups enhance reactivity at C-4 and C-7, respectively, though regioselectivity depends on reaction pH.

Nucleophilic Reactions

The formyl group at C-6 serves as a primary site for nucleophilic attacks:

Reductive Amination

Amine TypeConditionsProductYieldTime
Primary amines (e.g., methylamine)NaBH₃CN, DCE, 25°CSecondary amine (C-6-CH₂-NHR)70–85%3–5 days
Secondary amines (e.g., dimethylamine)NaBH₃CN, THF, 25°CTertiary amine (C-6-CH₂-NR₂)34–51%7–10 days
  • Reactions in dichloroethane (DCE) show higher yields than in THF due to better solubility of intermediates .

  • Steric effects from the prenyl group slow reaction kinetics compared to non-prenylated analogs .

Oxidation-Reduction Reactions

Functional group transformations include:

Reaction TypeSiteReagentsProductNotes
OxidationFormyl (C-6)KMnO₄, acidic H₂OCarboxylic acidRequires controlled pH to avoid over-oxidation
ReductionFormyl (C-6)NaBH₄, MeOHHydroxymethylSelective reduction without affecting aromatic rings
HydrogenationPrenyl (C-1)H₂/Pd-C, EtOHDihydro-prenylPartial saturation of isoprenoid double bond
  • Hydroxy group at C-8 can be acetylated (Ac₂O/pyridine) or methylated (CH₃I/K₂CO₃) under standard conditions.

Cyclization and Rearrangements

The compound undergoes intramolecular cyclization under basic conditions:

ConditionsMechanismProductApplication
K₂CO₃, THF/MeOH (1:1), 50°C6π-ElectrocyclizationFused tricyclic carbazoleSynthesis of polycyclic alkaloids
  • Base-mediated aromatization drives the formation of benzene rings from conjugated intermediates .

Comparative Reactivity Table

Functional GroupReactivity (Relative)Preferred Reactions
Formyl (C-6)HighReductive amination, oxidation
Hydroxy (C-8)ModerateAcetylation, methylation
Methoxy (C-2)LowDemethylation (HI/red P)
Prenyl (C-1)VariableHydrogenation, epoxidation

Scientific Research Applications

Antimicrobial Activity

Carbazole derivatives, including 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, have shown significant antimicrobial properties. Research indicates that compounds with specific substituents can enhance their efficacy against various pathogens.

Key Findings:

  • A study reported that certain carbazole derivatives exhibited moderate to good antibacterial activities against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL .
  • Another investigation highlighted the effectiveness of carbazole derivatives against fungal species such as Candida albicans, demonstrating an MIC (Minimum Inhibitory Concentration) range from 0.9 to 15.6 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research. Several studies have documented its ability to inhibit tumor cell growth through various mechanisms.

Case Studies:

  • One study demonstrated that certain carbazole derivatives exhibited high inhibitory activities on cancer cell lines, with IC50 values as low as 11.8 µM against A875 cancer cells .
  • Compounds derived from this class showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

Antiviral Activity

The antiviral applications of carbazole derivatives are emerging, particularly in the context of viral infections such as HIV and hepatitis C virus (HCV).

Research Insights:

  • A review highlighted the activity of carbazole compounds against HCV, noting that specific derivatives showed IC50 values significantly lower than standard antiviral drugs .
  • The mechanism of action appears to be independent of traditional pathways like protein kinase C inhibition, suggesting novel antiviral strategies could be developed using these compounds .

Summary Table of Applications

Application Efficacy References
AntimicrobialEffective against bacteria and fungi ,
AnticancerInhibitory effects on cancer cell lines ,
AntiviralActive against HCV and HIV ,

Mechanism of Action

The mechanism by which 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The exact pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-7-methoxy-8-prenyl-3-formylcarbazole
  • 9H-Carbazole-3-carboxaldehyde, 1-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-
  • 1-Hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-carbazole-3-carbaldehyde

Uniqueness

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its prenyl group, in particular, is crucial for its anticancer properties, differentiating it from other carbazole derivatives .

Biological Activity

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a complex natural compound belonging to the carbazole family, characterized by its unique molecular structure that includes a prenyl group, methoxy, formyl, and hydroxy functionalities. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its anticancer properties, anti-inflammatory effects, and antioxidant capabilities. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO3C_{16}H_{15}NO_3 with a molecular weight of approximately 309.36 g/mol. Its structure allows for various chemical interactions that enhance its biological activity:

Functional Group Role in Biological Activity
PrenylEnhances lipophilicity and bioactivity
MethoxyContributes to antioxidant properties
FormylReactivity towards nucleophiles, influencing cellular interactions
HydroxyFacilitates hydrogen bonding, enhancing solubility

Anticancer Properties

This compound has been extensively studied for its anticancer effects. Research indicates that this compound can suppress cancer cell proliferation and induce apoptosis across various cancer types. For instance:

  • Study on A549 Lung Carcinoma Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5.9 µg/mL, indicating potent activity against lung cancer cells .
  • Prostate Cancer Studies : In vitro studies revealed that it inhibits the growth of prostatic carcinoma cell lines (PC3 and DU145) with MIC values ranging from 8–20 µM .

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory and antioxidant activities:

  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory mediators, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity : The presence of the methoxy group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

The mechanism by which this compound exerts its biological effects involves interactions with specific cellular targets. These interactions modulate signaling pathways related to cell growth and apoptosis:

  • Binding to Cellular Targets : The compound binds to various proteins involved in cell signaling, influencing pathways that regulate cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Anticancer Activity in Ovarian Carcinoma

A study conducted by Giraud et al. evaluated the effects of this compound on ovarian carcinoma cells (PA1). The results indicated significant growth inhibition and induction of apoptosis at concentrations as low as 10 µM.

Case Study 2: Neuroprotective Effects

Research by Howorko et al. explored the neuroprotective effects of carbazole derivatives on neuronal cells subjected to oxidative stress. The study found that this compound exhibited protective effects against glutamate-induced toxicity at concentrations as low as 3 µM.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

Compound Name Structural Features Notable Activities
CarbazoleBasic carbazole structureAnticancer properties
1-HydroxycarbazoleHydroxyl substitutionAntioxidant activity
6-MethoxycarbazoleMethoxy substitutionNeuroprotective effects
2-AminocarbazoleAmino group substitutionAntimicrobial properties

The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C19H19NO3/c1-11(2)4-5-14-17(23-3)7-6-13-15-8-12(10-21)9-16(22)19(15)20-18(13)14/h4,6-10,20,22H,5H2,1-3H3

InChI Key

FFTDFKIEFZFWNY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC2=C1NC3=C2C=C(C=C3O)C=O)OC)C

Origin of Product

United States

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